![molecular formula C8H7NO3 B8195412 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B8195412.png)
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Overview
Description
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications : A derivative of this compound, 2H-1,3-oxazine-2,6(3H)-dione, has been identified as an inhibitor of pyrimidine precursor biosynthesis in Escherichia coli B, effectively inhibiting nucleic acid synthesis, hinting at its antimicrobial properties (Skoda, Flegelová, & Farkaš, 1973).
Synthesis and Reactivity : A study presented a one-pot synthesis of pyrrolo[3,2-d][1,3]oxazine-2,4-dione, demonstrating the compound's utility in producing new pyrrolo[3,2-e][1,4]diazepine-2,5-diones. This finding is significant for synthetic chemistry and drug discovery (Malcor et al., 2014).
Drug Discovery : The facile construction of biologically important polycyclic pyridones using 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones as building blocks has potential applications in drug discovery (Viktorova, Steparuk, Obydennov, & Sosnovskikh, 2023).
Antihypoxic Activity : 6-aryl-substituted-benzoilatsetil-4-hydroxy-5,6-dihydro-4H-1,3-oxazines, a related compound, has shown moderate to high antihypoxic activity, increasing life expectancy in mice under acute hypoxia conditions (Zykova, 2014).
Structural Studies : Studies on substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones reveal important conformational insights, useful in understanding the compound's structural properties and potential applications (Cahill & Crabb, 1972).
Synthetic Methodologies : Research has also focused on the synthesis and characterization of various derivatives, demonstrating the versatility of this compound in chemical synthesis and its potential as a precursor for more complex molecules (Brook, Noll, & Koch, 1997; Brook, Haltiwanger, & Koch, 1992).
properties
IUPAC Name |
3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-2-6-8(11)12-5-4-9(6)7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGYVKBCYORQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC(=O)N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




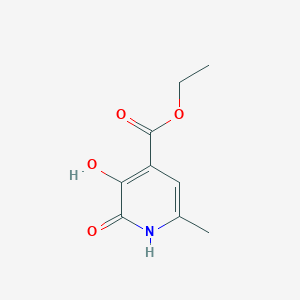
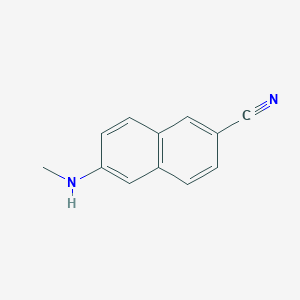
![2-Chloro-5H,6H,7H-[1,3]thiazolo[4,5-F]indole](/img/structure/B8195341.png)

![6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8195362.png)
![6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B8195378.png)
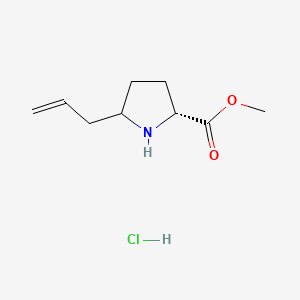

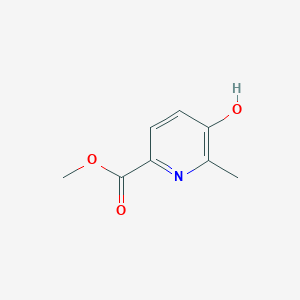

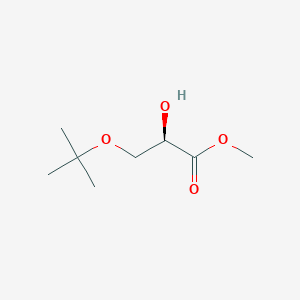
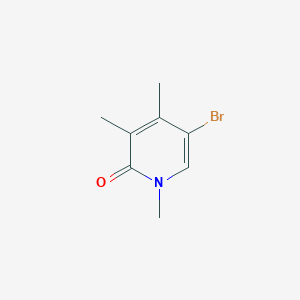
![(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B8195429.png)